molecular formula C21H17ClF3N3O3 B8068773 Eleclazine hydrochloride CAS No. 1622226-81-6

Eleclazine hydrochloride

カタログ番号 B8068773
CAS番号: 1622226-81-6
分子量: 451.8 g/mol
InChIキー: ZRYHNOXHGYUHFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eleclazine hydrochloride is a useful research compound. Its molecular formula is C21H17ClF3N3O3 and its molecular weight is 451.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Enhanced Selectivity for Long QT Syndrome Type 3 : Eleclazine exhibits a high degree of selectivity for cardiac late sodium current (INa) over peak INa, particularly beneficial in long QT syndrome type 3 (LQT3) and overlap LQT3/Brugada syndrome. This selectivity is significant in addressing these specific cardiac conditions, with eleclazine inhibiting late INa from both wild-type and mutant channels effectively (El-Bizri et al., 2017).

  • Protection Against Atrial Arrhythmias : In a porcine model, eleclazine demonstrated efficacy in protecting against atrial premature beats and atrial fibrillation. This was achieved through the inhibition of late INa, highlighting its potential in treating cardiac arrhythmias (Fuller et al., 2016).

  • Effects in Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes : Research on human induced pluripotent stem cell–derived cardiomyocytes indicated that eleclazine, along with GS-967, can reduce peak sodium current in a use-dependent manner. This property contributes to its antiarrhythmic efficacy, with unique effects on sodium channel inhibition (Potet et al., 2020).

  • Protection Against Ischemia-Induced Vulnerability : Eleclazine provides protection against ischemia-induced atrial fibrillation and repolarization abnormalities in both atrial and ventricular settings. This is especially relevant in conditions of myocardial ischemia, which can initiate arrhythmias (Justo et al., 2016).

  • Impact on Defibrillation Threshold and Ventricular Fibrillation : Interestingly, eleclazine does not significantly alter the defibrillation threshold or the dominant frequency of ventricular fibrillation, suggesting its suitability for use in patients with implantable cardioverter defibrillators (Silva et al., 2017).

  • Atrial-Ventricular Differences in Inhibition : Eleclazine shows similar effects in inhibiting voltage-gated Na+ currents in both atrial and ventricular myocytes, with potential for atrial-selective antiarrhythmic action. This indicates its utility across different cardiac cell types (Caves et al., 2020).

  • Reduction of Atrial Fibrillation Dominant Frequency : In cultured atrial myocyte monolayers, eleclazine effectively reduced the dominant frequency of atrial fibrillation and facilitated arrhythmia suppression. This showcases its potential in managing atrial fibrillation at a cellular level (Serrano et al., 2020).

  • Superiority to Flecainide in Suppressing Ventricular Tachycardia : When compared with flecainide, eleclazine was found to be more effective in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in a porcine model. This highlights its potential superiority over some existing treatments for certain types of ventricular arrhythmias (Bacic et al., 2017).

特性

IUPAC Name

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYHNOXHGYUHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1448754-43-5
Record name Eleclazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELECLAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eleclazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Eleclazine hydrochloride
Reactant of Route 3
Reactant of Route 3
Eleclazine hydrochloride
Reactant of Route 4
Reactant of Route 4
Eleclazine hydrochloride
Reactant of Route 5
Reactant of Route 5
Eleclazine hydrochloride
Reactant of Route 6
Reactant of Route 6
Eleclazine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。